![molecular formula C23H28O2 B14072145 4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene] CAS No. 7595-11-1](/img/structure/B14072145.png)
4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene]: is a complex organic compound known for its unique structural properties. It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. This compound is particularly notable for its six methyl groups and the spiro connection between two chromene units, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include chromene derivatives and methylating agents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperature and pressure settings to facilitate the formation of the spiro compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process may include:
Batch or Continuous Processing: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical reactions.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses and activities.
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Another hexamethylated compound with a biphenyl structure.
2,2’,3,3’,6,6’-Hexamethyl-1,1’-biphenyl-4,4’-diol: A related compound with hydroxyl groups.
Uniqueness
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] is unique due to its spiro-connected chromene units and the specific arrangement of methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
7595-11-1 |
|---|---|
Molecular Formula |
C23H28O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene] |
InChI |
InChI=1S/C23H28O2/c1-15-7-9-19-17(11-15)21(3,4)13-23(24-19)14-22(5,6)18-12-16(2)8-10-20(18)25-23/h7-12H,13-14H2,1-6H3 |
InChI Key |
GXBISNWSSRMKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CC2(C)C)CC(C4=C(O3)C=CC(=C4)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



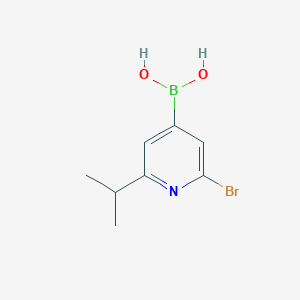

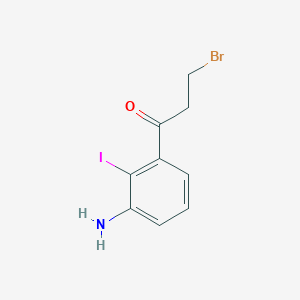
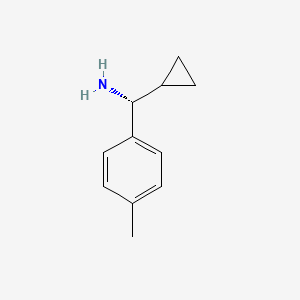

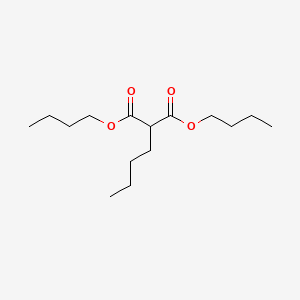
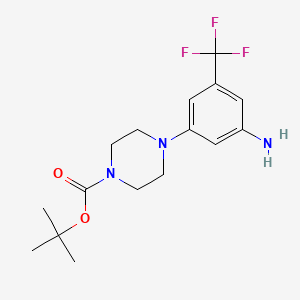
![7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B14072102.png)
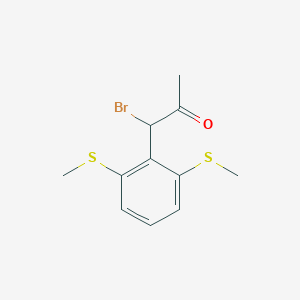

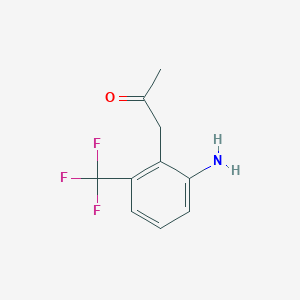
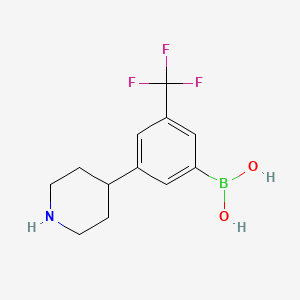
![2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14072123.png)
